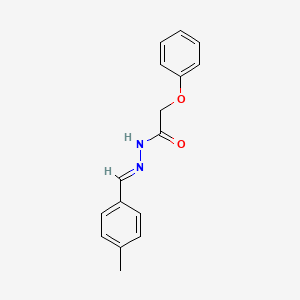

N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Applications De Recherche Scientifique

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions contributes to its antioxidant properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: Similar in structure but contains a carbothioamide group instead of a phenoxy group.

(E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Contains an amino group and forms metal complexes.

Uniqueness

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide is unique due to its phenoxy group, which imparts distinct chemical and biological properties.

Activité Biologique

N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is a compound belonging to the class of benzohydrazones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

This structure consists of a hydrazone linkage, which is known to influence the biological activity of the compound.

Antimicrobial Activity

Benzohydrazones, including this compound, have demonstrated significant antimicrobial properties. Various studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study evaluating similar hydrazone derivatives indicated that they exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the anticancer potential of benzohydrazone derivatives. A related compound exhibited cytotoxic effects on leukemia cell lines, suggesting that this compound may possess similar properties . The mechanism often involves the disruption of microtubule dynamics, leading to inhibited cell proliferation.

Enzyme Inhibition

Inhibitory effects on various enzymes have been documented for benzohydrazones. For example, some derivatives have shown inhibition of urease and glucosidase enzymes, which are crucial in various metabolic pathways and disease processes . The IC50 values for enzyme inhibition provide quantitative measures of potency that are essential for understanding the therapeutic potential of these compounds.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several benzohydrazone derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics against Bacillus subtilis and Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Bacillus subtilis |

| Benzohydrazone A | 64 | Staphylococcus aureus |

| Benzohydrazone B | 16 | Escherichia coli |

Case Study 2: Anticancer Activity Assessment

A study involving a series of hydrazone derivatives demonstrated that certain compounds significantly inhibited the growth of cancer cell lines. The specific mechanism involved apoptosis induction through caspase activation pathways .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | K562 (Leukemia) |

| Benzohydrazone C | 5 | HEL (Leukemia) |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting bacterial growth and cancer cell proliferation.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with related hydrazones.

Propriétés

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDLJVYIOCEPHZ-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.